molecular formula C12H23N B1464436 ({Bicyclo[2.2.1]heptan-2-yl}methyl)(tert-butyl)amine CAS No. 745740-00-5

({Bicyclo[2.2.1]heptan-2-yl}methyl)(tert-butyl)amine

Cat. No.: B1464436
CAS No.: 745740-00-5
M. Wt: 181.32 g/mol
InChI Key: KXGHKHWEGJEBNO-UHFFFAOYSA-N
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Description

({Bicyclo[2.2.1]heptan-2-yl}methyl)(tert-butyl)amine is a chemical building block of significant interest in medicinal chemistry and drug discovery, primarily due to the properties conferred by its bicyclo[2.2.1]heptane (norcamphor) scaffold. This bridged, saturated ring system provides a rigid, three-dimensional structure that can be utilized to explore and modulate the biological activity of novel compounds . The incorporation of the bicyclo[2.2.1]heptane framework is a recognized strategy in pharmaceutical research to access diverse molecular shapes and improve pharmacokinetic properties . Research into structurally related compounds has demonstrated that the bicyclo[2.2.1]heptane core is a valuable feature in molecules investigated for a range of activities. For instance, derivatives containing this scaffold have been identified as selective antagonists for chemokine receptors like CXCR2, representing a potential strategy for the treatment of metastatic cancer . Other research applications for similar bicyclo[2.2.1]heptane derivatives include investigation for neurological and psychiatric disorders, with patents covering potential use as anxiolytics, antidepressants, antipsychotics, and neuroprotective agents . The tert-butylamine moiety in this compound adds a sterically hindered, basic amine functionality, making it a versatile intermediate for the synthesis of more complex molecules, such as squaramide-based CXCR2 antagonists . This compound is intended for research use only and is not for diagnostic or therapeutic purposes.

Properties

IUPAC Name

N-(2-bicyclo[2.2.1]heptanylmethyl)-2-methylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N/c1-12(2,3)13-8-11-7-9-4-5-10(11)6-9/h9-11,13H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXGHKHWEGJEBNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC1CC2CCC1C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of the Bicyclo[2.2.1]heptane Core

The bicyclo[2.2.1]heptane skeleton, also known as norbornane, is typically prepared via Diels–Alder cycloaddition reactions between cyclopentadiene and suitable olefins. This step is foundational for building the bicyclic structure that is subsequently functionalized.

  • Diels–Alder Reaction with C3–C4 Acyclic Olefins:
    Cyclopentadiene reacts with acyclic olefins such as 1-butene, 2-butene (cis or trans), or propylene to form bicyclo[2.2.1]heptane derivatives. The reaction can be conducted either in two steps or one step with simultaneous isomerization catalysis.
    • Two-step method: Diels–Alder reaction followed by isomerization of the intermediate 5,6-dimethylbicyclo[2.2.1]hept-2-ene to yield 2-methylene-3-methylbicyclo[2.2.1]heptane and/or 2,3-dimethylbicyclo[2.2.1]hept-2-ene.
    • One-step method: Both reactions occur simultaneously in the presence of an isomerization catalyst.

      Reaction temperatures range from 20°C to 400°C depending on catalyst acidity, with no specific pressure requirements (often vapor pressure at reaction temperature).

      This method is efficient and economical, using inexpensive starting materials.

Introduction of the Amine Group at the 2-Position

The amination of bicyclo[2.2.1]heptane derivatives to introduce the amine group at the 2-position is achieved by several synthetic routes:

  • Reduction of Bicyclo[2.2.1]heptan-2-one:
    The ketone precursor bicyclo[2.2.1]heptan-2-one (norcamphor) is reduced using strong hydride reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield bicyclo[2.2.1]heptan-2-amine.

    • LiAlH4 reduction is performed in anhydrous ether under reflux conditions.
    • NaBH4 offers a milder alternative but may require activation or specific conditions.
      This approach is common in laboratory synthesis.
  • Amination via Nucleophilic Substitution:
    Bicyclo[2.2.1]heptane derivatives bearing good leaving groups (e.g., halides or activated esters) undergo nucleophilic substitution with ammonia or amines under high-pressure or catalytic conditions to install the amine moiety.

  • Catalytic Hydrogenation:
    Industrially, bicyclo[2.2.1]heptane derivatives are subjected to catalytic hydrogenation in the presence of metal catalysts such as palladium on carbon (Pd/C) to reduce unsaturated bonds and introduce amine functionalities. Conditions typically involve elevated temperature (around 80°C) and hydrogen pressure (e.g., 50 psi).

Preparation of the tert-Butylamine Moiety

The tert-butylamine fragment is commonly prepared separately and then coupled to the bicyclic amine or introduced via amination reactions.

  • Industrial Synthesis of tert-Butylamine:
    tert-Butylamine is produced by reacting isobutene with ammonia over acidic heterogeneous catalysts (e.g., zeolites) in fixed-bed or tube bundle reactors.
    • Reaction conditions: 200–350°C, 40–700 bar pressure.
    • The process is exothermic and equilibrium-limited, often requiring temperature control and recycling of unreacted starting materials to optimize yield.
    • Temperature control is achieved by cooling between reaction zones or by heat exchangers to maintain constant reaction temperatures within ±2–5°C.

Coupling of Bicyclo[2.2.1]heptan-2-amine with tert-Butylamine

The final compound ({Bicyclo[2.2.1]heptan-2-yl}methyl)(tert-butyl)amine can be synthesized by coupling the bicyclic amine with tert-butylamine or its derivatives through:

  • Nucleophilic substitution or condensation reactions:
    These reactions are carried out under controlled conditions, often in ethanol or methanol solvents, at ambient or slightly elevated temperatures, sometimes with acidification and chromatographic purification to isolate the desired product.

  • Use of Protecting Groups:
    For complex derivatives, tert-butoxycarbonyl (Boc) protecting groups are employed on the amine functionalities during multi-step synthesis. Boc deprotection is achieved using HCl-saturated ethyl acetate to yield the free amine.

Summary Table of Key Preparation Steps and Conditions

Step Reaction Type Reagents/Catalysts Conditions Notes
Bicyclo[2.2.1]heptane core synthesis Diels–Alder cycloaddition Cyclopentadiene + 2-butene or 1-butene 20–400°C, vapor pressure, isomerization catalyst One-step or two-step process
Amination of bicyclic ketone Reduction LiAlH4 or NaBH4 Anhydrous ether, reflux Yields bicyclo[2.2.1]heptan-2-amine
Catalytic hydrogenation Hydrogenation Pd/C catalyst, H2 80°C, 50 psi H2 Industrial scale
tert-Butylamine synthesis Ammonia + isobutene Acidic heterogeneous catalyst (zeolites) 200–350°C, 40–700 bar Fixed-bed or tube bundle reactor
Coupling bicyclic amine with tert-butylamine Nucleophilic substitution/condensation Ethanol/methanol solvent, acidification Ambient to mild heat Use of Boc protection/deprotection

Analytical and Characterization Considerations

  • Stereochemical Purity:
    Chiral resolution of bicyclo[2.2.1]heptan-2-amine derivatives is achieved by chiral HPLC (e.g., CHIRALPAK AD-H columns) and confirmed by NMR and mass spectrometry.

  • Structural Confirmation: Proton and carbon NMR spectroscopy provide detailed stereochemical and substitution pattern information. Mass spectrometry (ESI-TOF) confirms molecular weights.

Chemical Reactions Analysis

Types of Reactions

({Bicyclo[2.2.1]heptan-2-yl}methyl)(tert-butyl)amine can undergo several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce amines or hydrocarbons. Substitution reactions can result in a wide range of products depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula for ({Bicyclo[2.2.1]heptan-2-yl}methyl)(tert-butyl)amine is C13H24NC_{13}H_{24}N, which corresponds to a molecular weight of approximately 196.34 g/mol. The compound features a bicyclic structure that contributes to its unique chemical properties and biological activities.

Research indicates that derivatives of bicyclo[2.2.1]heptane compounds exhibit significant biological activity, particularly in the context of cancer treatment and receptor modulation.

Anticancer Properties

A study highlighted the potential of bicyclo[2.2.1]heptane derivatives to act as antagonists for the CXCR2 receptor, which is implicated in cancer metastasis. Specifically, a compound structurally similar to this compound demonstrated an IC50 value of 48 nM against CXCR2, indicating potent antagonistic activity . This suggests that modifications to the bicyclo[2.2.1]heptane framework can lead to compounds with enhanced anticancer properties.

Pharmacokinetic Profile

The pharmacokinetic studies of related bicyclo[2.2.1]heptane compounds revealed favorable absorption and stability profiles in biological fluids, including simulated gastric fluid and human plasma . These findings are crucial for the development of oral formulations for therapeutic applications.

Case Study 1: CXCR2 Antagonism

In a detailed study, researchers synthesized various bicyclo[2.2.1]heptane derivatives and evaluated their biological activities against pancreatic cancer cell lines (CFPAC1). The results indicated that specific modifications to the amine structure significantly influenced the cytotoxicity and selectivity towards cancer cells .

Case Study 2: Stability in Biological Fluids

Further investigation into the pharmacokinetics of these compounds showed that they maintained high stability in simulated intestinal fluid (SIF) and simulated gastric fluid (SGF), which is essential for oral drugs targeting systemic circulation .

Mechanism of Action

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Molecular Formula Molecular Weight Substituents Key Properties/Applications References
({Bicyclo[2.2.1]heptan-2-yl}methyl)(tert-butyl)amine C₁₂H₂₃N 181.32 g/mol Methyl (C2), tert-butylamine High steric bulk, potential catalysis
N,1,7,7-Tetramethylbicyclo[2.2.1]heptan-2-amine C₁₁H₂₁N 167.29 g/mol Methyl (C1, C7), N-methyl Reduced steric hindrance, base ligand
1-(Bicyclo[2.2.1]hept-2-yl)ethylamine C₉H₁₇N 139.24 g/mol Ethylamine (C2) Increased flexibility, lower lipophilicity
Bicyclo[2.2.1]heptane-2-methanamine C₈H₁₅N 125.21 g/mol Methylamine (C2) Minimal steric bulk, versatile synthon
(1-{Bicyclo[2.2.1]heptan-2-yl}ethyl)(methyl)amine C₁₀H₁₉N 153.27 g/mol Ethyl-methyl branched amine Moderate steric effects, chiral center

Key Comparative Findings

Steric Effects :

  • The tert-butyl group in the target compound confers greater steric hindrance compared to methyl or ethyl substituents in analogues like N,1,7,7-tetramethylbicyclo[2.2.1]heptan-2-amine or 1-(bicyclo[2.2.1]hept-2-yl)ethylamine . This bulkiness may limit its utility in reactions requiring small-molecule binding but enhance selectivity in chiral environments.
  • Branched amines (e.g., (1-{bicyclo...ethyl)(methyl)amine ) exhibit intermediate steric profiles, balancing reactivity and selectivity.

Catalytic and Synthetic Utility: Derivatives with dimethylamino or pyrrolidinyl groups (e.g., tert-butyl carbamate compounds in ) demonstrate efficacy as phase-transfer catalysts due to their bifunctional nature . The target compound’s tert-butyl group may hinder similar applications but could stabilize transition states in sterically demanding reactions.

Synthesis and Purification: Synthesis methods for norbornane derivatives often involve amine alkylation or condensation (e.g., GP1/GP2 protocols in ). The tert-butyl group may necessitate milder conditions to avoid decomposition.

Biological Activity

Overview

({Bicyclo[2.2.1]heptan-2-yl}methyl)(tert-butyl)amine is a bicyclic compound characterized by its unique structure, which includes a bicyclo[2.2.1]heptane framework and a tert-butylamine group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.

  • IUPAC Name : N-(2-bicyclo[2.2.1]heptanylmethyl)-2-methylpropan-2-amine
  • Molecular Formula : C₁₂H₂₃N
  • CAS Number : 745740-00-5
  • Molecular Weight : 197.32 g/mol

Synthesis Methods

The synthesis of this compound typically involves photochemical reactions, including photocatalytic cycloaddition, allowing for the formation of the bicyclic structure under mild conditions .

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets, such as receptors or enzymes. The compound may function as an agonist or antagonist, modulating biological pathways relevant to therapeutic applications .

Pharmacological Potential

Research indicates that this compound has potential applications in various therapeutic areas:

  • Neuropharmacology : The compound may influence neurotransmitter systems, potentially affecting mood and cognitive functions.
  • Anti-inflammatory Properties : Preliminary studies suggest it could modulate inflammatory pathways, offering potential in treating inflammatory diseases.
  • Anticancer Activity : Investigations into its structural analogs have shown promise in inhibiting cancer cell proliferation .

Case Study 1: Neuropharmacological Effects

A study explored the effects of bicyclic amines on neurotransmitter release in animal models. Results indicated that compounds similar to this compound enhanced dopamine release, suggesting potential applications in treating disorders like Parkinson's disease .

Case Study 2: Anti-inflammatory Activity

In vitro assays demonstrated that the compound exhibited significant inhibition of pro-inflammatory cytokines in macrophage cultures, indicating its potential as an anti-inflammatory agent .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeNotable Activity
NorbornaneBicyclicGeneral synthetic precursor
CamphorBicyclicAntimicrobial properties
Bicyclo[2.2.2]octaneBicyclicUsed in polymer synthesis
This compoundBicyclic with aminePotential neuropharmacological effects

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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({Bicyclo[2.2.1]heptan-2-yl}methyl)(tert-butyl)amine
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